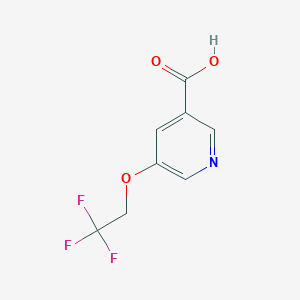
5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a synthesized chemical compound that has gained interest in its biological and scientific application. It has a molecular weight of 221.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-6(7(13)14)12-3-5/h1-3H,4H2,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 221.14 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal structures of compounds related to 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid, such as 5-(trifluoromethyl)picolinic acid monohydrate, provides insights into their hydrogen-bonding network. This research demonstrates the significance of the trifluoromethyl group and carboxylic acid in forming centrosymmetric water-bridged dimers and two-dimensional sheets, which are essential for understanding the molecular packing and interaction in the solid state N. Ye & J. Tanski, 2020.
Synthesis Routes
Exploration of recommendable routes for the synthesis of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids showcases the utility of 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid in producing various carboxylic acids with trifluoromethyl groups. These strategies are crucial for the preparation of compounds used in pharmaceuticals and agrochemicals F. Cottet et al., 2003.
Antibacterial Activity
Research on the design and synthesis of derivatives of 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid highlights their potential in antibacterial applications. The development of novel amide compounds from this acid demonstrates its role in creating new antibacterial agents, showing the broader impact of this compound beyond its chemical properties B. Reddy & K. Prasad, 2021.
Extraction and Purification Processes
The study on the extraction of pyridine-3-carboxylic acid using different diluents provides an example of how derivatives of 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid can be used in improving the efficiency of extraction processes. These findings are particularly relevant for the food, pharmaceutical, and biochemical industries, where such acids play a critical role Sushil Kumar & B. V. Babu, 2009.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-5(7(13)14)2-12-3-6/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKZWVWVAYVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)
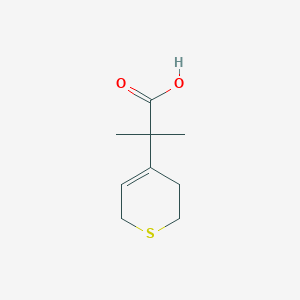
![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)

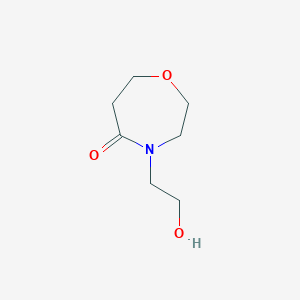
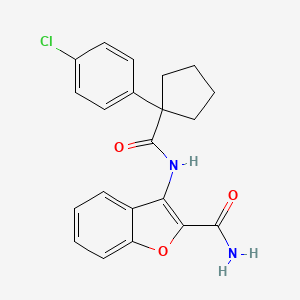
![4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B2802819.png)
![Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid](/img/structure/B2802820.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2802821.png)
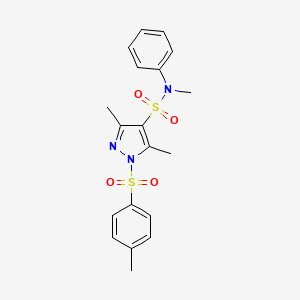
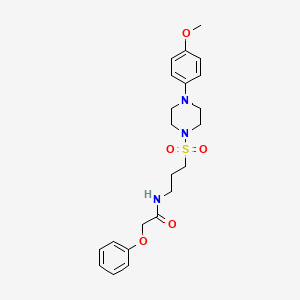

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2802826.png)